molecular formula C132H168 B584310 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene CAS No. 1061170-68-0

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene

Cat. No. B584310
M. Wt: 1754.796
InChI Key: OKSJBXROESAIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene, also known as 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene, is a useful research compound. Its molecular formula is C132H168 and its molecular weight is 1754.796. The purity is usually 95%.
BenchChem offers high-quality 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic and Charge Transport Properties

A study by Bouba et al. (2021) investigated the electronic properties, hole, and electron mobilities of fluorinated and chlorinated nanographene of benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene. The research found that fluorination and chlorination significantly reduce the bandgap energy of the molecule, suggesting its potential in optoelectronics due to its n-type behavior and stable electron affinities (Bouba, Nya, Ngui, & Ndjaka, 2021).

Redox Behavior of Chromophores

Shoji et al. (2008) synthesized compounds using a cycloaddition reaction and examined their redox behavior, which revealed multistep electrochemical reduction properties. This study indicates potential applications in electronic devices due to their significant color change under electrochemical reduction (Shoji, Ito, Toyota, Yasunami, & Morita, 2008).

Complexing Abilities in Crown Ethers

Research by Akabori and Tsuchiya (1990) on crown ethers containing dicinnamoyl groups showcased their complexing abilities, which could be relevant in developing molecular recognition systems and host-guest chemistry applications (Akabori & Tsuchiya, 1990).

Applications in Polymer Solar Cells

He et al. (2019) focused on wide bandgap donor-acceptor conjugated polymers for photovoltaic applications. The study highlighted the importance of specific molecular structures in achieving high power conversion efficiencies, which is crucial for the development of efficient solar cells (He, Li, Tian, Tong, Zhang, Liu, Xie, Geng, & Wang, 2019).

properties

InChI

InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJBXROESAIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H168
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1754.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene

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